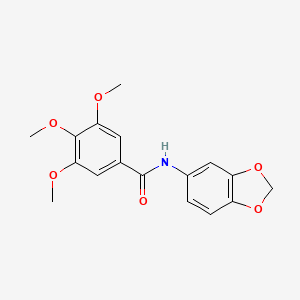
N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” is a complex organic compound. Compounds with a benzodioxolyl group are often found in bioactive substances, including pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of compounds structurally similar to “N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
Compounds similar to “N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems.Wissenschaftliche Forschungsanwendungen
Antiviral Research
N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide and its derivatives have shown promise in antiviral research. For instance, studies on 5-chlorobenzotriazole derivatives, closely related to N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide, revealed their potential against a range of RNA and DNA viruses, with specific derivatives demonstrating significant antiviral activity, comparable to reference drugs (Ibba et al., 2018).
Neuropharmacology
In the field of neuropharmacology, certain 3,4,5-trimethoxybenzamides have been evaluated for their effects on brain functions, such as inhibiting the oxidation of pyruvic acid. However, their anticonvulsant properties were found to be unrelated to this inhibition (Chaturvedi et al., 1972).
Structural Chemistry
Structural studies of similar compounds have helped in understanding the molecular arrangements and interactions that could influence their biological activity. For example, studies on the supramolecular structures of benzodioxolyl-trimethoxyphenyl compounds have provided insights into the intramolecular and intermolecular hydrogen bonding and pi-pi stacking which are crucial for their function (Low et al., 2002).
Cancer Research
Research into derivatives of N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide has also delved into cancer treatment. Certain derivatives have been identified as antagonists of the Smoothened (Smo) receptor, a critical component in Hedgehog (Hh) signaling, often linked to cancer. These antagonists have shown potential in inhibiting Hh signaling in cancer cells (Manetti et al., 2010).
Antioxidant Studies
In studies exploring antioxidative activities, benzothiazole derivatives, related to N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide, have demonstrated effectiveness in improving antioxidating activities in high-fat-fed mice. This highlights the compound's potential in managing oxidative stress-related conditions (Hua Erbin, 2013).
Safety and Hazards
Zukünftige Richtungen
Given the wide range of biological activities exhibited by similar compounds, “N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide” could potentially be a subject of future research in the field of medicinal chemistry. Further studies could focus on understanding its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6/c1-20-14-6-10(7-15(21-2)16(14)22-3)17(19)18-11-4-5-12-13(8-11)24-9-23-12/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVKEPVXNOBBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

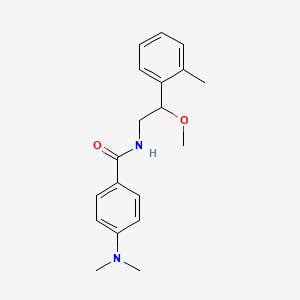

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(4-fluorophenoxy)benzamide](/img/structure/B2817547.png)
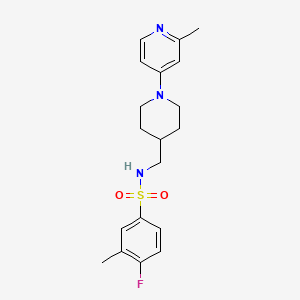
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methoxypropyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2817551.png)
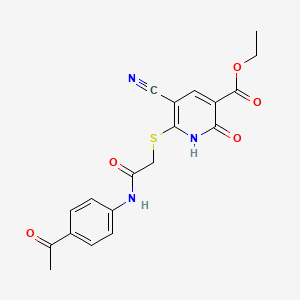

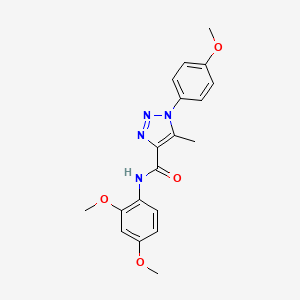


![4-[(4-Methylphenyl)amino]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/no-structure.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2817565.png)
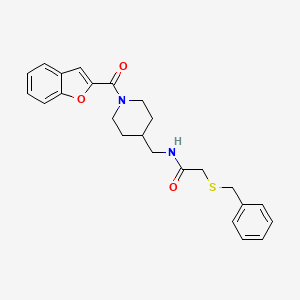
![2-[(Tert-butoxy)carbonyl]-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B2817567.png)